molecular formula C15H17FN4O2 B2504957 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea CAS No. 1795489-53-0

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea

Cat. No. B2504957
CAS RN: 1795489-53-0
M. Wt: 304.325
InChI Key: GZUWFDMDJHMYJT-UHFFFAOYSA-N
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Description

The compound "1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized for their potential use in pharmaceuticals, particularly as antitumor agents. The compound is structurally related to other pyrimidine derivatives that have been synthesized and studied for their biological properties and interactions with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, which can lead to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates under mild conditions. Under more drastic conditions, these intermediates can cyclize to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates . Although the specific synthesis of "1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea" is not detailed, the general approach to synthesizing pyrimidine derivatives is applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For instance, the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined to crystallize in the monoclinic space group with specific cell parameters . Such detailed structural analysis is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by their molecular structure. The presence of functional groups such as ethoxy, methyl, and fluorophenyl moieties can affect the compound's behavior in chemical reactions. For example, the fluorine atom in the 4-fluorophenyl group could potentially be involved in interactions with biological targets or could influence the electronic properties of the molecule, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical investigations, including vibrational spectra analysis and HOMO-LUMO studies, can provide insights into the electronic properties of these compounds. For example, the HOMO of a related compound was found to be delocalized over the phenyl ring, while the LUMO was located over the pyrimidine ring, indicating potential sites of reactivity . Additionally, the calculated first hyperpolarizability of a similar compound suggests that pyrimidine derivatives could be promising candidates for non-linear optical applications .

Scientific Research Applications

Synthesis Approaches

Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. Under more severe conditions, these compounds cyclize to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, indicating a method for synthesizing pyrimidine derivatives (Goryaeva, Burgart, & Saloutin, 2009).

Chemical Reactions and Derivatives

The cyclocondensation of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea results in a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. This synthesis process involves the trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals derived from phenones, showcasing a pathway to trifluoromethyl-substituted pyrimidinones (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Hydrogen Bonding and Dimerization

Ureidopyrimidones demonstrate strong dimerization via quadruple hydrogen bonding. This property is significant in the solid state and in solution, indicating their potential as building blocks for supramolecular structures. The dimerization constant in CHCl3 exceeds 106 M-1, underscoring their high affinity for forming stable dimeric structures through a donor−donor−acceptor−acceptor array of hydrogen bonding sites (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Lithiation and Functionalization

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate enables the introduction of various substituents, providing a versatile method for functionalizing these urea derivatives. This process demonstrates the chemical flexibility and potential for diverse derivatization of urea-based compounds (Smith, El-Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-4-22-15-17-9(2)13(10(3)18-15)20-14(21)19-12-7-5-11(16)6-8-12/h5-8H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUWFDMDJHMYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea

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